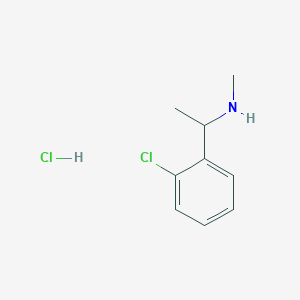
1-(2-Chlorophenyl)-N-methylethan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorophenyl)-N-methylethan-1-amine hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a chlorophenyl group attached to an ethylamine backbone, making it a valuable intermediate in various chemical syntheses.
Vorbereitungsmethoden
The synthesis of 1-(2-Chlorophenyl)-N-methylethan-1-amine hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with 2-chlorobenzonitrile and methylamine.
Grignard Reaction: 2-chlorobenzonitrile reacts with methylmagnesium bromide to form an intermediate.
Hydrolysis: The intermediate undergoes hydrolysis to yield 1-(2-chlorophenyl)-N-methylethan-1-amine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing the use of hazardous reagents.
Analyse Chemischer Reaktionen
1-(2-Chlorophenyl)-N-methylethan-1-amine hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst to yield reduced amines.
Common reagents and conditions used in these reactions include organic solvents like methanol, catalysts like palladium, and oxidizing agents like potassium permanganate. Major products formed from these reactions include ketones, carboxylic acids, and substituted amines.
Wissenschaftliche Forschungsanwendungen
1-(2-Chlorophenyl)-N-methylethan-1-amine hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(2-Chlorophenyl)-N-methylethan-1-amine hydrochloride involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
1-(2-Chlorophenyl)-N-methylethan-1-amine hydrochloride can be compared with other similar compounds:
1-(3-Chlorophenyl)piperazine hydrochloride: Both compounds contain a chlorophenyl group, but differ in their amine structures.
(2-Chlorophenyl)(1-hydroxycyclopentyl)methanone: This compound is structurally similar but contains a cyclopentyl group.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C9H13Cl2N |
|---|---|
Molekulargewicht |
206.11 g/mol |
IUPAC-Name |
1-(2-chlorophenyl)-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C9H12ClN.ClH/c1-7(11-2)8-5-3-4-6-9(8)10;/h3-7,11H,1-2H3;1H |
InChI-Schlüssel |
BNEOSYMAHAISMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1Cl)NC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


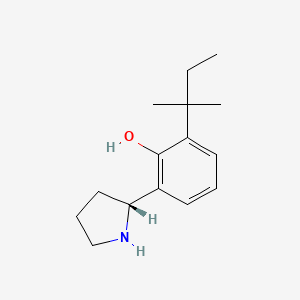
![tetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione](/img/structure/B15225540.png)
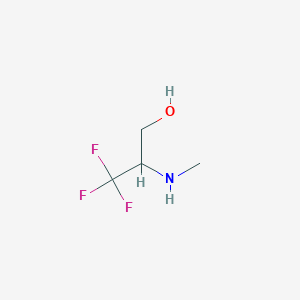
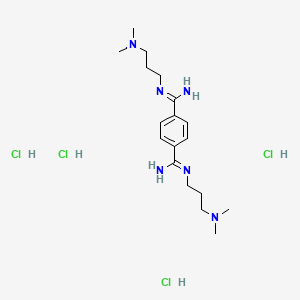
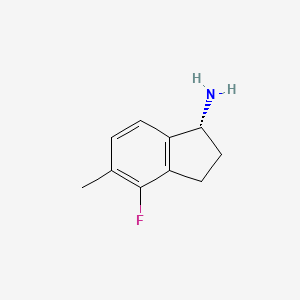
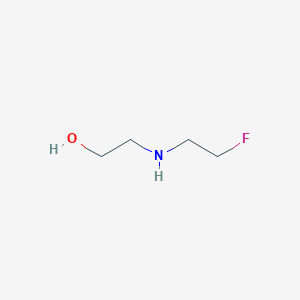
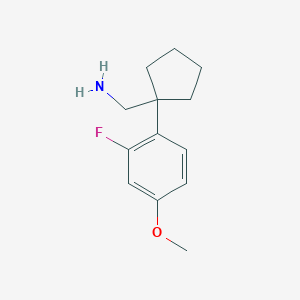
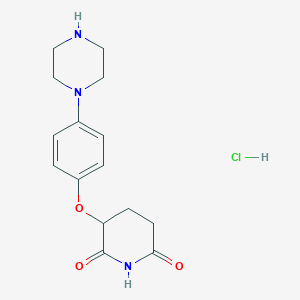
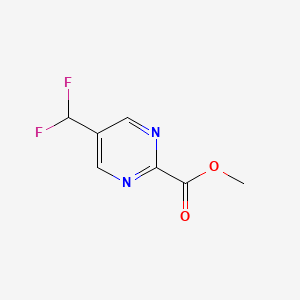
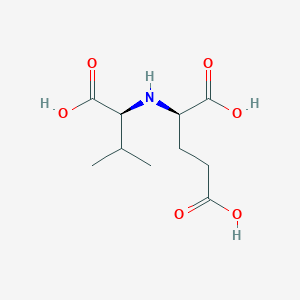

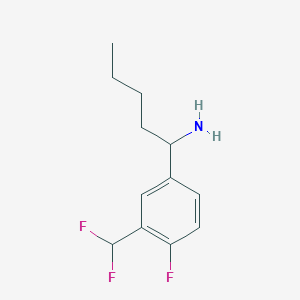
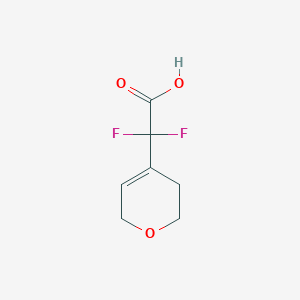
![tert-Butyl 5-chloro-2-oxospiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B15225595.png)
